4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Propanoate Moiety: The propanoate group can be attached through esterification reactions, often using acid chlorides or anhydrides.
Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or reducing double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted amines, thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure and often exhibit similar biological activities.
Flavonoids: Natural compounds with a chromenone core, known for their antioxidant properties.
Benzopyrones: A class of compounds that includes chromenones and flavonoids.
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives.
Properties
CAS No. |
60894-50-0 |
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Molecular Formula |
C21H19NO6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H19NO6/c1-13-10-19(23)28-18-11-16(8-9-17(13)18)27-20(24)14(2)22-21(25)26-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,22,25)/t14-/m0/s1 |
InChI Key |
VUVOSBVHCOOTCP-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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